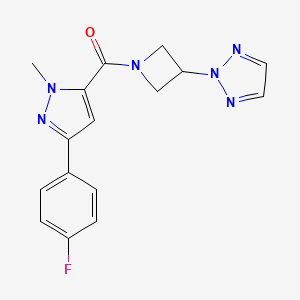

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Description

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a heterocyclic methanone derivative featuring a unique scaffold combining an azetidine ring, a 2H-1,2,3-triazole substituent, and a 4-fluorophenyl-substituted pyrazole moiety. Its structural complexity arises from the fusion of three distinct pharmacophoric elements:

- Azetidine: A four-membered nitrogen-containing ring, which confers conformational rigidity compared to larger cyclic amines .

- 2H-1,2,3-Triazole: A heterocycle known for hydrogen-bonding capabilities and metabolic stability, often utilized in medicinal chemistry to enhance target engagement .

- 3-(4-Fluorophenyl)-1-Methyl-1H-Pyrazole: Fluorination at the phenyl group enhances lipophilicity and bioavailability, while the pyrazole ring contributes to π-π stacking interactions in biological systems .

This compound’s synthesis likely involves coupling reactions between azetidine and pyrazole precursors, similar to methodologies described for analogous methanones (e.g., Suzuki-Miyaura cross-coupling or nucleophilic substitution) .

Properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O/c1-21-15(8-14(20-21)11-2-4-12(17)5-3-11)16(24)22-9-13(10-22)23-18-6-7-19-23/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUIKWAZDFYGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a novel synthetic organic molecule that incorporates a triazole and azetidine moiety linked to a pyrazole group. This unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 330.32 g/mol. The compound typically appears as a white to off-white solid and demonstrates moderate solubility in organic solvents.

The biological activity of this compound can be attributed to its structural features:

- Triazole Moiety : Compounds containing the 1,2,3-triazole ring are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They interact with biological targets through hydrogen bonding and π-stacking interactions.

- Azetidine Ring : The azetidine structure contributes to the compound's ability to modulate biological pathways, enhancing its pharmacological profile .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit cytotoxic effects against several cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation. Further investigations are required to elucidate the specific pathways involved.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory activity in preclinical models. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various tissues.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds within the same structural class:

- Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted a series of triazole derivatives that exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains significantly influenced the antimicrobial efficacy .

- Cytotoxicity Assessment : Another research article focused on azetidine-containing compounds showed promising results against breast cancer cell lines (MCF-7). The study indicated that these compounds could induce apoptosis through mitochondrial pathways.

- Anti-inflammatory Evaluation : A recent investigation assessed the anti-inflammatory properties of pyrazole derivatives, noting their effectiveness in reducing edema in animal models. The findings suggest that similar structural modifications could enhance anti-inflammatory activity .

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Triazole + Azetidine | Antimicrobial | High selectivity against Gram-positive bacteria |

| Compound B | Triazole + Pyrazole | Anticancer | Induces apoptosis in multiple cancer cell lines |

| Compound C | Azetidine + Furan | Anti-inflammatory | Reduces cytokine levels significantly |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar methanone derivatives:

| Compound Name / Identifier | Key Structural Features | Molecular Weight (g/mol) | Notable Bioactivity or Application | Synthesis Yield (%) | Reference |

|---|---|---|---|---|---|

| Target Compound | Azetidine + 2H-triazol-2-yl + 4-fluorophenyl-pyrazole | ~368.38 (calculated) | Hypothesized anticancer/antimicrobial | N/A | – |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3) | Piperazine + 2,3-dimethylphenyl + phenyl-pyrazole | ~376.45 | Kinase inhibition (hypothetical) | N/A | |

| 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one | Pyrazolo-pyrimidine + thiazole + difluorophenyl | 531.3 (M+1) | Anticancer (ferroptosis induction in OSCC cells) | 39 | |

| (Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Naphthylamino-phenylmethylidene + methyl-pyrazole | ~424.47 | Fluorescent probe or enzyme inhibition | N/A |

Key Observations:

Structural Flexibility vs. Fluorine substitution at the phenyl ring (4-fluorophenyl) may improve metabolic stability over non-fluorinated analogs (e.g., ’s compound) .

Bioactivity Trends: Fluorinated pyrazoles (e.g., the target compound and ’s chromen-4-one derivative) are frequently associated with anticancer activity, particularly in ferroptosis-sensitive cancers like oral squamous cell carcinoma (OSCC) .

Synthetic Accessibility :

- Yields for structurally complex analogs (e.g., ’s 39% yield) highlight challenges in scaling up synthesis, likely due to multi-step coupling reactions and purification hurdles .

Research Findings and Implications

A. Crystallographic and Computational Analysis

- The target compound’s structure could be resolved using SHELXL for refinement and WinGX/ORTEP for visualization, as demonstrated for similar small molecules .

- Comparative molecular docking studies suggest that the 2H-triazol-2-yl group may engage in hydrogen bonding with biological targets (e.g., kinases or cytochrome P450 enzymes), akin to interactions observed in triazole-based inhibitors .

C. Physicochemical Properties

- The calculated LogP (~2.8) indicates moderate lipophilicity, favorable for blood-brain barrier penetration compared to more polar analogs (e.g., ’s compound with LogP ~3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.